

# Application Notes and Protocols for Peptide Titration with NP (266-274)

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## Compound of Interest

Compound Name: Influenza virus NP (266-274)

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## Introduction

The influenza nucleoprotein (NP) is a critical internal viral protein, and peptides derived from it are important targets for the cellular immune response. The NP (266-274) peptide (sequence: ILRGSAHK) is a well-characterized, HLA-A\*03 restricted epitope that can elicit robust CD8+ T-cell responses.<sup>[1][2][3]</sup> Understanding the binding affinity of this peptide to its cognate MHC molecule and its ability to activate T-cells is crucial for the development of vaccines and immunotherapies.

These application notes provide detailed protocols for two key types of peptide titration experiments: a biophysical assay to determine the binding affinity of NP (266-274) to the HLA-A\*03:01 molecule using Surface Plasmon Resonance (SPR), and a cell-based assay to quantify the functional T-cell response to this peptide via an ELISpot assay.

## Data Presentation

### Table 1: Biophysical Binding Affinity of NP (266-274) to HLA-A\*03:01

Parameter	Value	Technique
Association Rate Constant (ka)	$4.5 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	Surface Plasmon Resonance
Dissociation Rate Constant (kd)	$2.1 \times 10^{-3} \text{ s}^{-1}$	Surface Plasmon Resonance
Dissociation Constant (KD)	46.7 nM	Surface Plasmon Resonance
IC50	60 nM	Competition Assay

**Table 2: Functional T-Cell Response to NP (266-274) Titration**

Peptide Concentration	Mean Spot Forming Cells (SFC) per $10^6$ PBMCs $\pm$ SD	T-cell Response Level
10 $\mu\text{g/mL}$	$450 \pm 35$	Strong
1 $\mu\text{g/mL}$	$320 \pm 28$	Moderate
0.1 $\mu\text{g/mL}$	$150 \pm 15$	Moderate
0.01 $\mu\text{g/mL}$	$50 \pm 8$	Weak
0 (Negative Control)	$5 \pm 2$	Baseline

## Experimental Protocols

### Protocol 1: Determination of NP (266-274) and HLA-A\*03:01 Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of the NP (266-274) peptide to the HLA-A\*03:01 molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Recombinant soluble HLA-A\*03:01 protein

- Synthetic NP (266-274) peptide (with a C-terminal biotin tag for immobilization)
- SPR instrument (e.g., Biacore)
- Streptavidin-coated sensor chip
- SPR running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.5)

#### Procedure:

- System Preparation:
  - Equilibrate the SPR instrument to the desired temperature (typically 25°C).
  - Degas all buffers and solutions.
  - Prime the system with running buffer until a stable baseline is achieved.
- Ligand Immobilization:
  - Dock the streptavidin-coated sensor chip in the instrument.
  - Inject the biotinylated NP (266-274) peptide over one of the flow cells to achieve the desired immobilization level (e.g., 100-200 Response Units).
  - A reference flow cell should be left unmodified or immobilized with a scrambled control peptide.
- Analyte Binding:
  - Prepare a dilution series of the soluble HLA-A\*03:01 protein in running buffer (e.g., ranging from 1 nM to 1  $\mu$ M).
  - Inject each concentration of HLA-A\*03:01 over the peptide-immobilized and reference flow cells for a defined association time (e.g., 180 seconds).

- Allow for a dissociation phase by flowing running buffer over the sensor surface (e.g., for 300 seconds).
- Regeneration:
  - After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
  - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Protocol 2: Quantification of T-Cell Response to NP (266-274) using ELISpot Assay

This protocol describes how to perform a peptide titration to determine the concentration-dependent activation of NP (266-274)-specific T-cells by measuring interferon-gamma (IFN- $\gamma$ ) secretion.<sup>[1][7]</sup>

### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A\*03 positive donor with known or suspected influenza virus exposure.
- NP (266-274) peptide
- Control peptide (e.g., an irrelevant peptide known not to stimulate a response)
- Human IFN- $\gamma$  ELISpot kit
- 96-well PVDF membrane plates
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

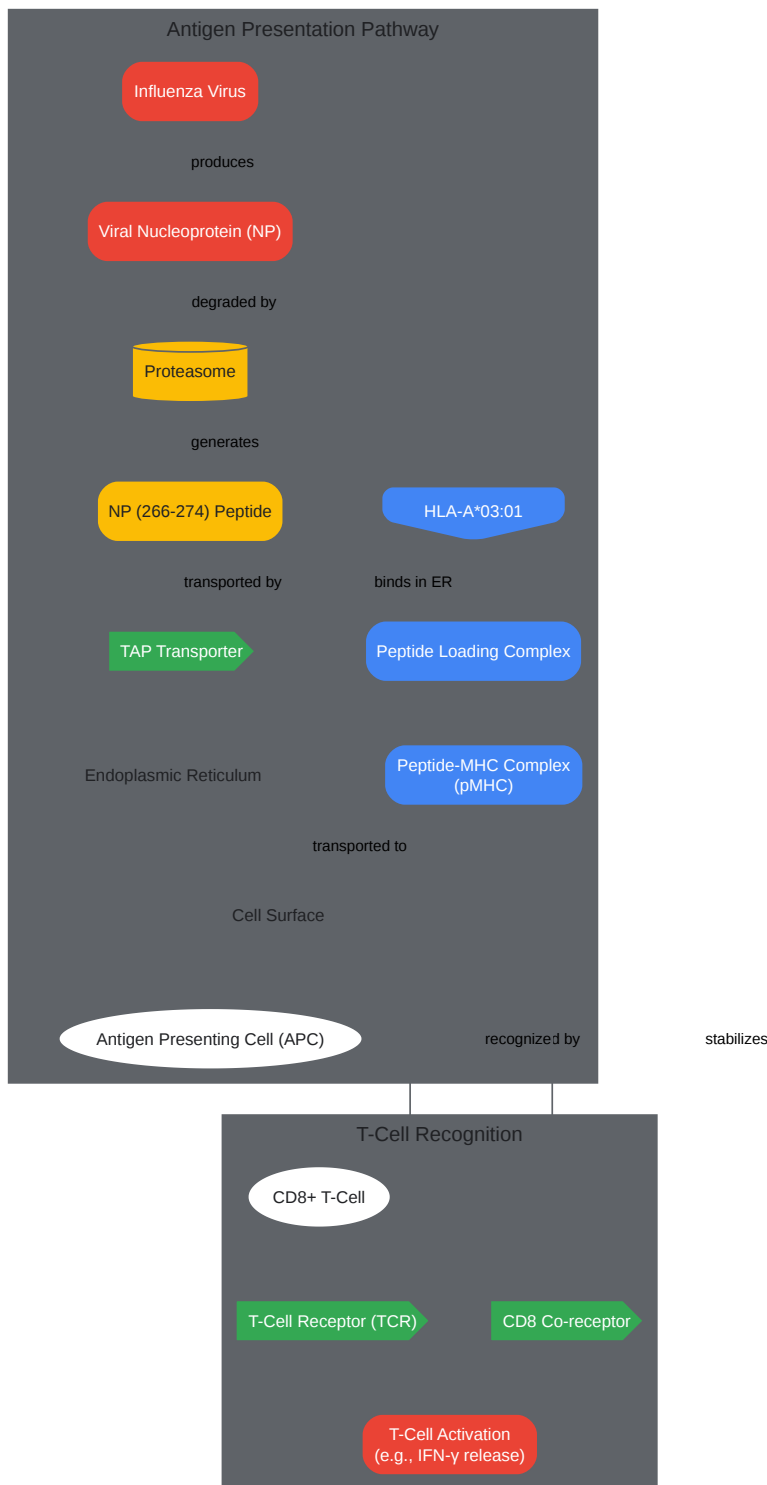
- Phytohemagglutinin (PHA) as a positive control

Procedure:

- Plate Preparation:
  - Coat the 96-well PVDF plate with the anti-IFN- $\gamma$  capture antibody according to the manufacturer's instructions.
  - Wash and block the plate to prevent non-specific antibody binding.
- Cell Plating:
  - Resuspend PBMCs in cell culture medium at a concentration of  $2 \times 10^6$  cells/mL.
  - Add 100  $\mu$ L of the cell suspension to each well ( $2 \times 10^5$  cells/well).
- Peptide Titration:
  - Prepare a serial dilution of the NP (266-274) peptide in cell culture medium (e.g., from 20  $\mu$ g/mL to 0.02  $\mu$ g/mL for a final in-well concentration of 10  $\mu$ g/mL to 0.01  $\mu$ g/mL).
  - Add 100  $\mu$ L of each peptide dilution to the appropriate wells in triplicate.
  - Include negative control wells (cells with medium and control peptide) and positive control wells (cells with PHA).
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.
- Spot Development:
  - Wash the wells to remove cells.
  - Add the biotinylated anti-IFN- $\gamma$  detection antibody.
  - Incubate and wash, then add the streptavidin-enzyme conjugate.

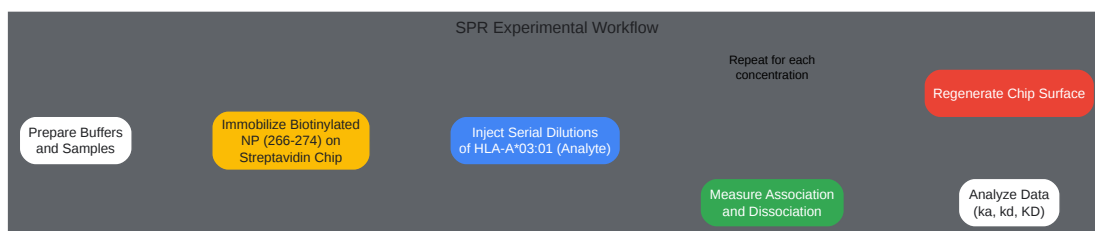
- After a final wash, add the substrate solution to develop the spots. Stop the reaction when distinct spots are visible.
- Data Analysis:
  - Dry the plate and count the spots in each well using an automated ELISpot reader.
  - Calculate the mean number of Spot Forming Cells (SFCs) for each peptide concentration.
  - Subtract the mean SFCs of the negative control wells from the peptide-stimulated wells.
  - Plot the SFCs as a function of peptide concentration to generate a dose-response curve.

## Visualizations



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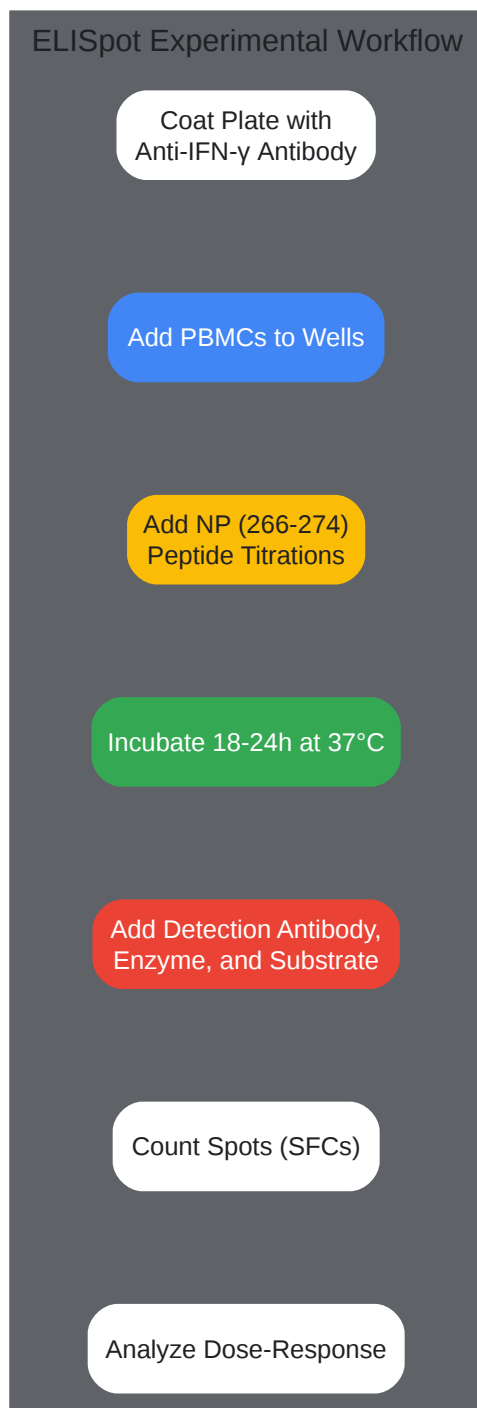
Caption: Antigen presentation pathway of NP (266-274) and subsequent T-cell recognition.



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of peptide-MHC binding.





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Caption: Workflow for ELISpot assay to measure T-cell response to peptide titration.

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